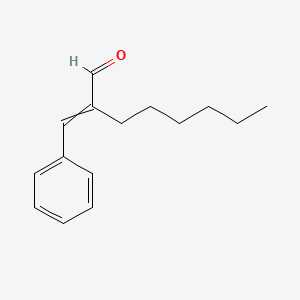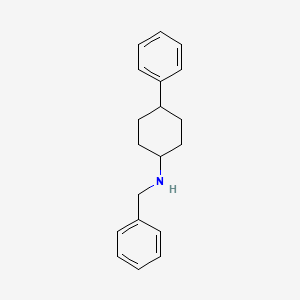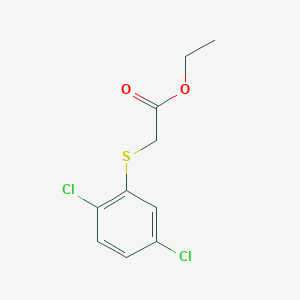
1-Bromo-2-((2-chlorobenzyl)oxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-((2-chlorobenzyl)oxy)benzene is an organic compound characterized by the presence of bromine and chlorine atoms on a benzene ring, as well as a benzyl ether group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-((2-chlorobenzyl)oxy)benzene can be synthesized through several methods:
Bromination and Chlorination: Starting with benzene, the compound can be sequentially brominated and chlorinated using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Sandmeyer Reaction: This involves the diazotization of 2-chloroaniline followed by reaction with bromine to introduce the bromo group.
Benzyl Ether Formation: The benzyl ether group can be introduced by reacting 1-bromo-2-chlorobenzene with 2-chlorobenzyl alcohol in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes that allow for precise control of reaction conditions and improved safety. Large-scale reactors equipped with advanced monitoring systems are used to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-((2-chlorobenzyl)oxy)benzene undergoes various types of reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol derivatives.
Substitution Reactions: Nucleophilic substitution reactions can occur at the bromo and chloro positions, often facilitated by strong nucleophiles like sodium iodide (NaI) or potassium fluoride (KF).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, heat.
Reduction: LiAlH4, ether solvent, low temperature.
Substitution: NaI, KF, polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: 2-chlorobenzoic acid, 2-chlorobenzaldehyde.
Reduction: 2-chlorobenzyl alcohol.
Substitution: 1-iodo-2-chlorobenzene, 1-fluoro-2-chlorobenzene.
Scientific Research Applications
1-Bromo-2-((2-chlorobenzyl)oxy)benzene finds applications in various scientific research areas:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 1-Bromo-2-((2-chlorobenzyl)oxy)benzene exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
1-bromo-3-chlorobenzene
1-bromo-4-chlorobenzene
2-chlorobenzyl bromide
4-chlorobenzyl bromide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
1-bromo-2-[(2-chlorophenyl)methoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-6-2-4-8-13(11)16-9-10-5-1-3-7-12(10)15/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYPZWCSZQJDLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Bromothiophen-2-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B7815647.png)


![2-[(2-Fluorophenyl)methylazaniumyl]acetate](/img/structure/B7815670.png)








